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molecular formula C10H10O4 B8657581 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid CAS No. 952664-50-5

1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid

Cat. No. B8657581
M. Wt: 194.18 g/mol
InChI Key: GHJFLVNGRUWTLC-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of NaOH (20 g, 0.50 mol) in H2O (20 mL) was added 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.4 g, 25 mmol). The mixture was heated at reflux for 3 h before being cooled to room temperature. The mixture was neutralized with HCl (0.5 N) to pH 3-4 and extracted with ethyl acetate (20 mL×3). The combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated under vacuum to obtain 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid (4.5 g crude). From 900 mg crude, 500 mg pure 1-(3,4-dihydroxy-phenyl)-cyclopropanecarboxylic acid was obtained by preparatory HPLC. 1H NMR (DMSO, 300 MHz) δ 12.09 (br s, 1H), 8.75 (br s, 2H), 6.50-6.67 (m, 3H), 1.35-1.31 (m, 2H), 1.01-0.97 (m, 2H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:11]2([C:14]#N)[CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[OH:10].Cl.[OH2:17]>>[OH:3][C:4]1[CH:5]=[C:6]([C:11]2([C:14]([OH:17])=[O:1])[CH2:13][CH2:12]2)[CH:7]=[CH:8][C:9]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.4 g
Type
reactant
Smiles
OC=1C=C(C=CC1O)C1(CC1)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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